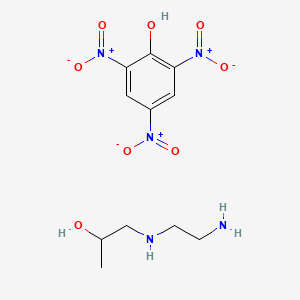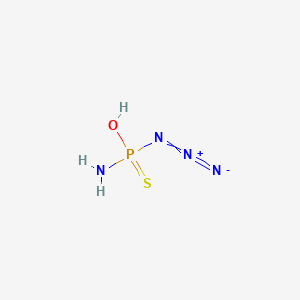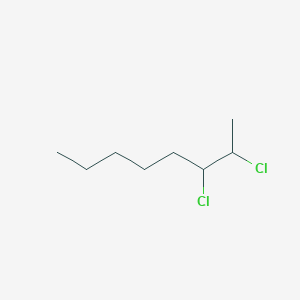
2,3-Dichlorooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2 It is a chlorinated derivative of octane, where two chlorine atoms are substituted at the second and third positions of the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dichlorooctane can be synthesized through the chlorination of octane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions. The reaction conditions, such as temperature and the concentration of chlorine, are carefully controlled to achieve the selective chlorination at the 2 and 3 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where octane and chlorine gas are introduced and reacted under controlled conditions. The use of catalysts and specific reaction parameters ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichlorooctane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or partially reduced intermediates.
Aplicaciones Científicas De Investigación
2,3-Dichlorooctane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dichlorooctane involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorobutane: A shorter chain analog with similar chlorination at the 2 and 3 positions.
2,3-Dichloropentane: Another analog with a five-carbon chain.
2,3-Dichlorohexane: A six-carbon chain analog.
Uniqueness
2,3-Dichlorooctane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The increased chain length affects its solubility, boiling point, and reactivity, making it suitable for specific applications that shorter-chain compounds may not fulfill.
Propiedades
Número CAS |
21948-47-0 |
|---|---|
Fórmula molecular |
C8H16Cl2 |
Peso molecular |
183.12 g/mol |
Nombre IUPAC |
2,3-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-3-4-5-6-8(10)7(2)9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
MVGLPONKMNPSHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


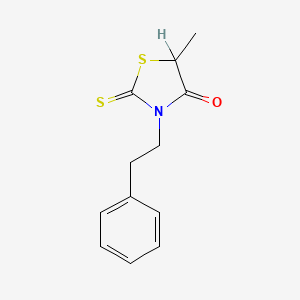

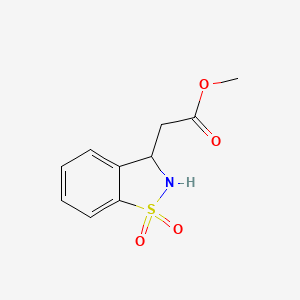
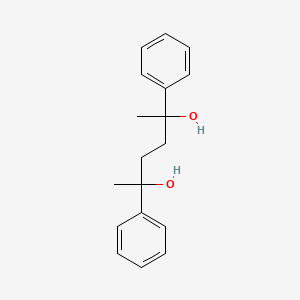
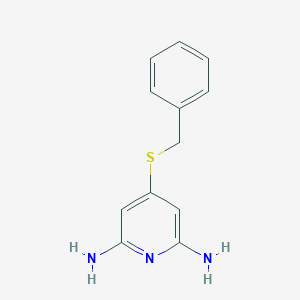
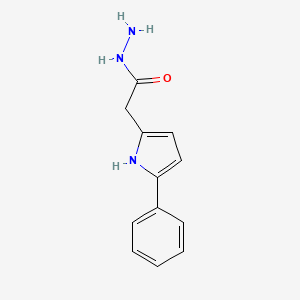
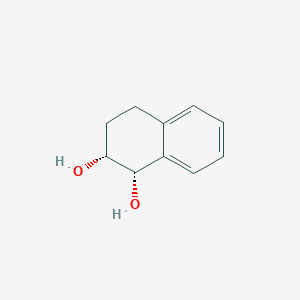
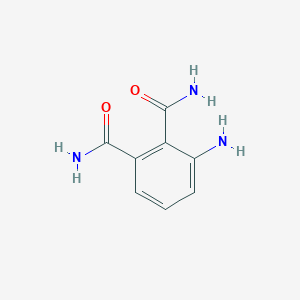
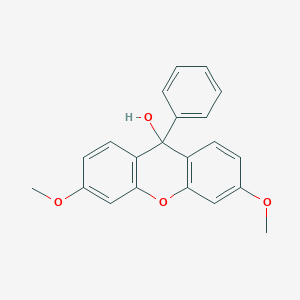
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
